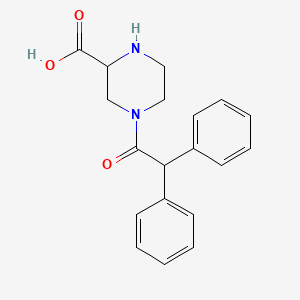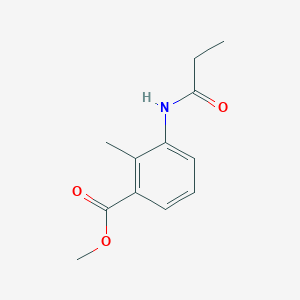
4-(diphenylacetyl)piperazine-2-carboxylic acid
カタログ番号:
B5431398
分子量:
324.4 g/mol
InChIキー:
LFQGCVDNVRNGOQ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine-2-carboxylic acid compounds are a class of organic compounds that contain a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . The diphenylacetyl group is a type of acyl group derived from diphenylacetic acid .
Synthesis Analysis
While specific synthesis methods for “4-(diphenylacetyl)piperazine-2-carboxylic acid” are not available, similar compounds such as (S)-piperazine-2-carboxylic acid have been synthesized by kinetic resolution of methyl-4-(tert-butyloxycarbonyl)-piperazine-2-carboxylate using a low-cost enzyme alcalase .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. For example, piperazine-2-carboxylic acid compounds can undergo reactions with sulfonium salts .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Generally, carboxylic acids have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds .作用機序
Safety and Hazards
特性
IUPAC Name |
4-(2,2-diphenylacetyl)piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(21-12-11-20-16(13-21)19(23)24)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17,20H,11-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQGCVDNVRNGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(1-pyrrolidinylcarbonyl)-1-{[2-(2-thienyl)-1,3-thiazo...
Cat. No.: B5431322
CAS No.:
2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFA...
Cat. No.: B5431330
CAS No.:
4-morpholin-4-yl-7-(pyrrolidin-1-ylsulfonyl)-5,6,7,8-te...
Cat. No.: B5431334
CAS No.:
(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobe...
Cat. No.: B5431344
CAS No.:
![2-(1-pyrrolidinylcarbonyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5431322.png)
![2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-BENZYLACETAMIDE](/img/structure/B5431330.png)
![4-morpholin-4-yl-7-(pyrrolidin-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5431334.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]prop-2-enenitrile](/img/structure/B5431344.png)
![3-(2-ethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5431347.png)
![2-methoxy-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B5431352.png)
![4-(4-morpholinylmethyl)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5431358.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5431364.png)
![7-(2-methoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431368.png)
![2-ethoxy-N-[1-(oxolan-2-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B5431376.png)

![methyl 4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5431384.png)
![N-(4-{[(1E)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}PHENYL)ACETAMIDE](/img/structure/B5431413.png)
![(4S)-4-(4-{[(ethoxycarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N,N-diethyl-L-prolinamide hydrochloride](/img/structure/B5431417.png)
